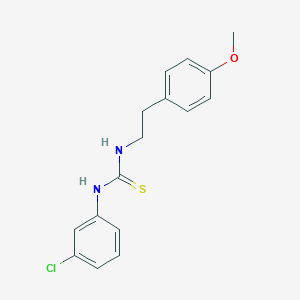
N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis.
Biology: As a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with specific molecular targets. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
- N-(3-chlorophenyl)-N’-phenylthiourea
Comparison
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and physical properties compared to other thioureas, such as altered reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H17ClN2OS |
|---|---|
Peso molecular |
320.8g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
Clave InChI |
OUVSSTCOCDUEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)
![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)
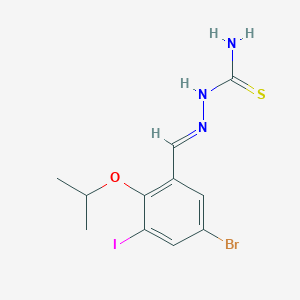
![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B449448.png)
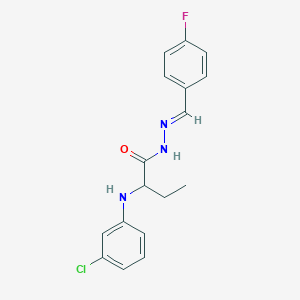
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)
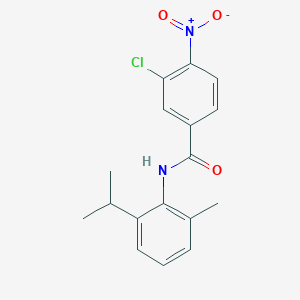
![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)
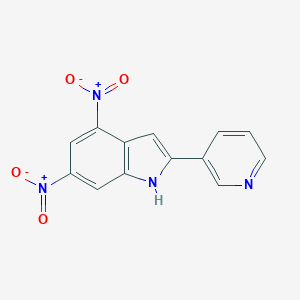
![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)
